molecular formula C16H22N2O4 B2437004 1-(1h-Indol-5-yl)ethylamine adipate CAS No. 1282097-87-3

1-(1h-Indol-5-yl)ethylamine adipate

Cat. No.: B2437004
CAS No.: 1282097-87-3
M. Wt: 306.362
InChI Key: NLWZBJRILRVPDS-UHFFFAOYSA-N
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Description

1-(1H-Indol-5-yl)ethylamine adipate is an organic compound that belongs to the family of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is particularly interesting because of its potential therapeutic properties and its role in scientific research.

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 1-(1h-indol-5-yl)ethylamine adipate, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that leads to these effects.

Biochemical Pathways

Indole derivatives are known to have diverse biological activities and are involved in a wide range of biochemical pathways . Therefore, it is likely that this compound affects multiple pathways and has downstream effects that contribute to its biological activity.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound has a range of molecular and cellular effects.

Biochemical Analysis

Cellular Effects

Indole derivatives have been shown to have a broad spectrum of biological activities , suggesting that 1-(1h-Indol-5-yl)ethylamine adipate may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Indole derivatives are known to be involved in the metabolism of tryptophan, an essential amino acid . This suggests that this compound may interact with enzymes or cofactors involved in tryptophan metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Indol-5-yl)ethylamine adipate typically involves the reaction of 1-(1H-Indol-5-yl)ethylamine with adipic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in a solvent such as toluene or acetonitrile, with the use of a catalyst like palladium(II) acetate and a base such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1H-Indol-5-yl)ethylamine adipate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the indole ring or the ethylamine side chain.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

1-(1H-Indol-5-yl)ethylamine adipate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1-(1H-Indol-3-yl)ethylamine: Another indole derivative with similar biological activities.

    1-(1H-Indol-2-yl)ethylamine: Differing in the position of the ethylamine group, this compound also exhibits significant biological properties.

    Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.

Uniqueness

1-(1H-Indol-5-yl)ethylamine adipate is unique due to its specific substitution pattern on the indole ring, which influences its reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

hexanedioic acid;1-(1H-indol-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.C6H10O4/c1-7(11)8-2-3-10-9(6-8)4-5-12-10;7-5(8)3-1-2-4-6(9)10/h2-7,12H,11H2,1H3;1-4H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWZBJRILRVPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)NC=C2)N.C(CCC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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